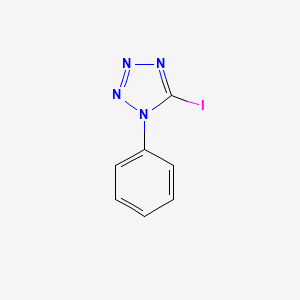

5-Iodo-1-phenyltetrazole

Description

Overview of Tetrazole Ring Systems: Fundamental Chemical Structure and Diverse Research Applications

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. wikipedia.org This unique structure, with its high nitrogen content, results in a planar, electron-rich system that is both thermally and metabolically stable. nih.govacs.org The parent compound, CH₂N₄, can exist in different isomeric forms, with the 1H- and 2H-tautomers being the most common and considered aromatic due to the presence of 6 π-electrons. wikipedia.org In the solid phase, the equilibrium favors the 1H-tetrazole tautomer. wikipedia.org

Tetrazoles are relatively strong NH-acids, with the acidity of the parent tetrazole (pKa 4.9) being comparable to that of carboxylic acids. nih.gov This property is central to one of their most significant applications in medicinal chemistry: acting as a bioisostere for the carboxylic acid group. acs.orgbohrium.comresearchgate.net This substitution can improve a drug candidate's metabolic stability and other physicochemical properties. acs.orgbohrium.com Consequently, the tetrazole moiety is found in several FDA-approved drugs, including the angiotensin II receptor blockers losartan (B1675146) and candesartan. wikipedia.orgacs.org

Beyond pharmaceuticals, the high nitrogen content and significant delocalization energy (209 kJ/mol) of the tetrazole ring make its derivatives valuable in materials science. wikipedia.orgrsc.org They are investigated as components of high-energy-density materials, such as explosives and rocket propellants, because their decomposition produces non-toxic gases like nitrogen and water. wikipedia.orgacs.orgrsc.org Tetrazoles also serve as ligands in coordination chemistry and are used in applications like photography and imaging. acs.orgresearchgate.netscielo.org.za

The Distinct Role of Halogenated Tetrazoles in Advanced Synthetic Chemistry and Materials Science

The introduction of a halogen atom to the tetrazole ring creates a class of compounds known as halogenated tetrazoles, which serve as highly versatile building blocks in synthetic chemistry. nih.gov 5-Halo-1-substituted tetrazoles, in particular, are valuable intermediates for creating more complex molecular architectures through reactions like palladium-catalyzed C-C coupling. nih.gov This functional handle allows for the strategic introduction of various substituents at the 5-position of the tetrazole ring.

The presence of a halogen, such as fluorine, can also be used to modulate the properties of drug candidates. Replacing a hydrogen atom with a fluorine atom at a site of metabolic oxidation can block metabolism, thereby increasing the drug's half-life without compromising its biological activity. acs.orgnih.gov In materials science, halogenation can influence the energetic properties and stability of tetrazole-based compounds, a critical consideration in the design of new energetic materials. acs.org For example, the synthesis of 5-halo-1-phenyltetrazoles can be achieved through a three-component reaction involving an N-halo succinimide, sodium azide (B81097), and phenyl isocyanide. nih.gov

Rationale for Comprehensive Academic Research on 5-Iodo-1-phenyltetrazole

Comprehensive academic research on this compound is driven by its established utility as a synthetic intermediate and its potential in materials protection. The carbon-iodine bond at the 5-position of the tetrazole ring is particularly reactive, making it an excellent leaving group for nucleophilic substitution reactions and a key participant in various cross-coupling reactions. This facilitates the synthesis of a wide array of 1,5-disubstituted tetrazoles, which are important scaffolds in medicinal chemistry. acs.org

Several synthetic routes to this compound have been documented. One method involves the reaction of phenylisonitrile with iodine azide (IN₃). google.comgoogle.com.na Another approach starts from 5-acetyl-1-phenyltetrazole, which is treated with sodium hypoiodite. google.comgoogle.com.najustia.com Furthermore, 5-iodotetrazoles can be prepared by reacting 1-substituted 5-tetrazolyllithium compounds with iodine at low temperatures. google.comcdnsciencepub.com

A significant motivation for the continued study of this compound is the discovery that certain 5-iodotetrazoles substituted at the 1-position are highly effective as microbicides for the protection of plants and industrial materials. google.com This potential application provides a strong rationale for further investigation into the synthesis, reactivity, and properties of this compound and its derivatives, aiming to develop new and improved functional materials.

Structure

3D Structure

Properties

CAS No. |

16484-16-5 |

|---|---|

Molecular Formula |

C7H5IN4 |

Molecular Weight |

272.05 g/mol |

IUPAC Name |

5-iodo-1-phenyltetrazole |

InChI |

InChI=1S/C7H5IN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H |

InChI Key |

SJIXMBBQRZPUMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)I |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Approaches to 5 Iodo 1 Phenyltetrazole

Classical and Contemporary Synthetic Routes to 5-Iodo-1-phenyltetrazole

Traditional and modern methods for the synthesis of this compound often rely on foundational reactions of tetrazole chemistry, including ring formation and subsequent modification of the tetrazole core.

Heterocyclization Reactions for Tetrazole Ring Formation

The construction of the tetrazole ring is a fundamental step in the synthesis of many of its derivatives. One of the most common methods for forming 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of azides with nitriles. scielo.brnih.gov This reaction can be catalyzed by various agents, including copper sulfate, to afford the desired tetrazole scaffold. scielo.br For the synthesis of 1-substituted tetrazoles, a one-pot reaction involving primary amines, triethyl orthoformate, and sodium azide (B81097) has been developed, often accelerated by microwave irradiation and the use of catalysts like zinc sulfide (B99878) nanoparticles. tandfonline.comcore.ac.uk Another approach involves the reaction of phenylisonitrile with iodine azide (IN₃). google.comgoogle.com

A notable heterocyclization method for producing 1-substituted tetrazoles involves the reaction of primary amines with triethyl orthoformate and sodium azide. core.ac.uk This can be performed under microwave-assisted, solvent-free conditions using catalysts such as ZnS nanoparticles, which offers advantages like high yields and easy work-up. tandfonline.com

Table 1: Comparison of Catalysts in Heterocyclization for 1-Substituted Tetrazoles

| Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|

| ZnS Nanoparticles | Microwave, Solvent-free | High yields, Reusable catalyst | tandfonline.com |

| Ytterbium(III) triflate | Thermal | - | tandfonline.com |

| [HBIM]BF₄ | Thermal | - | tandfonline.com |

Direct Iodination Strategies on Phenyltetrazole Precursors

Direct iodination of a pre-formed 1-phenyltetrazole ring presents a straightforward route to this compound. This typically involves the reaction of 1-phenyltetrazole with an iodinating agent. One method involves treating 1-alkyltetrazoles with iodine in glacial acetic acid containing potassium permanganate (B83412) (KMnO₄) and sulfuric acid (H₂SO₄). google.com Another effective method is the reaction of 1-substituted 5-tetrazolyllithium compounds with iodine at low temperatures. google.com This lithiation is often achieved using a strong base like n-butyllithium.

The tetrazole ring is generally resistant to oxidation, which allows for iodination reactions to occur under oxidative conditions without degrading the ring. For instance, even potent oxidizing agents may not affect the tetrazole core, allowing for selective functionalization at the 5-position. mdpi.com

Conversions from Substituted Phenyltetrazole Derivatives (e.g., from 5-acetyl-1-phenyltetrazole)

This compound can also be synthesized by converting other 5-substituted 1-phenyltetrazole derivatives. A well-established method is the reaction of 5-acetyl-1-phenyltetrazole with sodium hypoiodite. google.comjustia.comgoogle.com.na This reaction proceeds through a haloform-type reaction mechanism. Another precursor, 1-phenyltetrazole-5-thiol, can be converted to the corresponding 5-bromotetrazole by treatment with zinc(II) bromide and hydrogen peroxide or peracetic acid, suggesting a potential pathway for iodination as well. researchgate.net

Advanced Strategies for the Synthesis of this compound and Related Systems

More sophisticated synthetic strategies have been developed to enhance efficiency, regioselectivity, and molecular diversity in the synthesis of this compound and its analogs.

Exploitation of Multicomponent Reaction Paradigms for Tetrazole Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules like tetrazoles in a single step, minimizing waste and simplifying procedures. nih.govbeilstein-journals.orgacs.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.org For instance, an isocyanide-based MCR can be employed where an isocyanide, an aldehyde or ketone, a primary amine, and hydrazoic acid react to form a 1,5-disubstituted tetrazole. nih.gov A one-pot, three-component reaction of aldehydes, hydroxylamine, and an ionic liquid azide source ([bmim]N₃) has been shown to be an effective "click" synthesis for 5-substituted 1H-tetrazoles. organic-chemistry.org These MCR approaches provide convergent access to diverse tetrazole scaffolds. nih.govacs.org

Table 2: Examples of Multicomponent Reactions for Tetrazole Synthesis

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Ugi-tetrazole | Isocyanide, Aldehyde/Ketone, Amine, Hydrazoic Acid | 1,5-disubstituted tetrazole | nih.gov |

| Passerini-tetrazole | Isocyanide, Aldehyde/Ketone, Hydrazoic Acid | α-Acyloxy tetrazole | beilstein-journals.org |

Ortho-Directed Lithiation and Subsequent Electrophilic Functionalization of Phenyltetrazoles

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. wikipedia.org In the context of phenyltetrazoles, the tetrazole group can act as a directing metalation group (DMG), facilitating the deprotonation of the ortho-position of the phenyl ring by a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium. google.comacs.orgthieme-connect.de The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles. google.com

This strategy is particularly useful for introducing substituents at the 2-position of the phenyl ring attached to the tetrazole. google.com The process involves treating the phenyltetrazole with an alkyllithium in an aprotic solvent such as tetrahydrofuran (B95107) at low temperatures. google.com The resulting ortho-lithiated species can then be quenched with an electrophile to yield the 2-substituted 1-(tetrazol-5-yl)benzene. google.com This method provides a versatile and cost-effective route for the synthesis of key intermediates for various applications. google.com

Investigation of Regioselectivity and Mechanistic Pathways in this compound Synthesis

The synthesis of disubstituted tetrazoles, such as this compound, inherently involves the challenge of regioselectivity. When forming the tetrazole ring or substituting onto it, the reaction can potentially yield two primary regioisomers: the 1,5-disubstituted product and the 2,5-disubstituted product. Understanding the mechanistic pathways that govern the reaction outcome is crucial for developing synthetic methods that selectively yield the desired 1,5-isomer.

The regioselectivity in tetrazole synthesis is not governed by a single factor but is rather a complex interplay of electronic effects, steric hindrance, and reaction conditions. rsc.org In the context of synthesizing this compound, particularly via cycloaddition, the mechanism is of central importance. The reaction between an isocyanide and iodine azide is a form of 1,3-dipolar cycloaddition. The regiochemical outcome is dictated by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants.

Investigations into the synthesis of related 1,5-disubstituted tetrazoles have shed light on the key factors influencing regioselectivity:

Electronic Properties of Substituents : In the synthesis of 5-aminotetrazoles, it was observed that the amine's electronic density significantly influences the final structure, with stronger electron-donating groups favoring attachment at the N-1 position of the tetrazole ring. nih.gov This principle suggests that the electronic nature of the phenyl group in phenyl isocyanide plays a critical role in directing the cycloaddition to form the 1-phenyl isomer.

Reaction Mechanism and Intermediates : The alkylation of 5-substituted tetrazoles, a related process, shows that regioselectivity can be dependent on whether the reaction proceeds through a first-order (Sₙ1-like) or second-order (Sₙ2-like) nucleophilic substitution mechanism. rsc.org While cycloaddition is distinct, the stability of any potential charged intermediates or transition states is a key determinant.

Reaction Conditions : External factors such as temperature and solvent can alter the regiochemical outcome. acs.org In some tetrazole alkylations, higher temperatures have been found to favor the formation of the N-1 substituted isomer. acs.org The choice of catalyst, particularly Lewis acids in azide-nitrile cycloadditions, can also profoundly impact the reaction pathway and resulting selectivity by coordinating to the reactants and altering their electronic structure. uni-graz.at

The table below outlines the critical factors that have been found to influence regioselectivity in the synthesis of substituted tetrazoles, which are applicable to the formation of this compound.

| Influencing Factor | Observation / Mechanistic Implication | Reference(s) |

| Substituent Electronics | Electron-donating groups on the N-substituent tend to favor the formation of the 1,5-disubstituted isomer. | nih.gov |

| Reaction Pathway | The nature of the transition state (e.g., Sₙ1 vs. Sₙ2 character in alkylations) can dictate the preferred nitrogen for substitution. | rsc.org |

| Temperature | Higher reaction temperatures can shift the isomeric ratio, in some cases favoring the thermodynamically more stable N-1 isomer. | acs.org |

| Solvation Effects | The solvent can influence the nature of the reacting species (e.g., free anions vs. ion pairs), thereby affecting regioselectivity. | acs.org |

| Catalysis | Lewis or Brønsted acids can catalyze the reaction by activating the C-N multiple bond, influencing the regioselectivity of the azide addition. | uni-graz.at |

Reactivity Profiles and Transformative Chemical Reactions of 5 Iodo 1 Phenyltetrazole

Carbon-Carbon Bond Forming Reactions Mediated by 5-Iodo-1-phenyltetrazole

The presence of an iodine atom at the 5-position of the tetrazole ring renders this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex organic molecules by forming new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. For this compound, the carbon-iodine bond is the reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orglibretexts.org In the case of this compound, it can react with various organostannanes in the presence of a palladium catalyst to yield 5-substituted-1-phenyltetrazoles. The general reaction is depicted below:

Reaction Scheme:

1-phenyl-5-iodotetrazole + R-Sn(Bu)₃ → 1-phenyl-5-R-tetrazole + I-Sn(Bu)₃

(Catalyst: Pd(PPh₃)₄ or other Pd(0) complexes)

While specific data for this compound in Stille couplings is not extensively documented in publicly available literature, the reactivity is expected to be high, given that aryl iodides are excellent substrates for this reaction. libretexts.org A hypothetical data table illustrating the potential scope of this reaction is presented below.

Illustrative Data for Stille Coupling of this compound

| Entry | Organostannane (R-Sn(Bu)₃) | Product (1-phenyl-5-R-tetrazole) | Hypothetical Yield (%) |

| 1 | Vinyltributyltin | 1-phenyl-5-vinyltetrazole | 85 |

| 2 | Phenyltributyltin | 1,5-diphenyltetrazole | 90 |

| 3 | Thienyltributyltin | 1-phenyl-5-(2-thienyl)tetrazole | 82 |

| 4 | Ethynyltributyltin | 1-phenyl-5-ethynyltetrazole | 75 |

Suzuki Coupling: The Suzuki reaction is another cornerstone of palladium-catalyzed cross-coupling, utilizing organoboron compounds, typically boronic acids or esters. rsc.org The reaction of this compound with various aryl or vinyl boronic acids would provide a versatile route to a wide range of 5-aryl- and 5-vinyl-1-phenyltetrazole derivatives.

Reaction Scheme:

1-phenyl-5-iodotetrazole + R-B(OH)₂ → 1-phenyl-5-R-tetrazole + B(OH)₂I

(Catalyst: Pd(PPh₃)₄, Base: Na₂CO₃, K₂CO₃, or others)

The Suzuki coupling is often favored due to the lower toxicity of the boron reagents compared to organostannanes.

Illustrative Data for Suzuki Coupling of this compound

| Entry | Boronic Acid (R-B(OH)₂) | Product (1-phenyl-5-R-tetrazole) | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | 1,5-diphenyltetrazole | 92 |

| 2 | 4-Methoxyphenylboronic acid | 1-phenyl-5-(4-methoxyphenyl)tetrazole | 88 |

| 3 | Vinylboronic acid | 1-phenyl-5-vinyltetrazole | 80 |

| 4 | 3-Pyridinylboronic acid | 1-phenyl-5-(3-pyridinyl)tetrazole | 78 |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. libretexts.orgnih.gov This reaction would allow for the introduction of various alkynyl moieties at the 5-position of the 1-phenyltetrazole core.

Reaction Scheme:

1-phenyl-5-iodotetrazole + H-C≡C-R → 1-phenyl-5-(C≡C-R)-tetrazole + HI

(Catalyst: Pd(PPh₃)₂Cl₂, Co-catalyst: CuI, Base: Et₃N or other amine)

The resulting 5-alkynyl-1-phenyltetrazoles are valuable intermediates for further synthetic transformations.

Illustrative Data for Sonogashira Coupling of this compound

| Entry | Terminal Alkyne (H-C≡C-R) | Product (1-phenyl-5-(C≡C-R)-tetrazole) | Hypothetical Yield (%) |

| 1 | Phenylacetylene | 1-phenyl-5-(phenylethynyl)tetrazole | 95 |

| 2 | Ethynyltrimethylsilane | 1-phenyl-5-(trimethylsilylethynyl)tetrazole | 91 |

| 3 | Propargyl alcohol | 1-phenyl-5-(3-hydroxy-1-propynyl)tetrazole | 84 |

| 4 | 1-Hexyne | 1-phenyl-5-(1-hexynyl)tetrazole | 89 |

Beyond palladium, other transition metals can catalyze important transformations of this compound.

Copper-Catalyzed Ullmann Coupling: The Ullmann reaction, which typically uses copper catalysts, is a classical method for forming carbon-carbon or carbon-heteroatom bonds. researchgate.net In the context of this compound, a copper-catalyzed Ullmann-type coupling could be employed to form biaryl linkages or to introduce amine or ether functionalities. For instance, coupling with another aryl iodide in the presence of a copper catalyst could yield a symmetrical biaryl tetrazole. More commonly, copper is used to facilitate C-N and C-O bond formation. researchgate.net

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have emerged as a more economical and sometimes more reactive alternative to palladium for certain cross-coupling reactions. Nickel complexes can catalyze Suzuki-Miyaura, Sonogashira, and other coupling reactions of aryl halides. nih.gov The use of nickel catalysis with this compound could offer advantages in terms of cost and potentially unique reactivity or selectivity profiles compared to palladium.

Heck Reaction: While less common for the direct functionalization of the tetrazole ring itself, the phenyl group of this compound could potentially participate in a Heck reaction if appropriately activated. More likely, the iodo-tetrazole itself would act as the aryl halide component, coupling with an alkene to form a 5-vinyl-1-phenyltetrazole derivative, though this reactivity is less explored for tetrazoles compared to simpler aryl halides.

Electrophilic and Nucleophilic Reactivity at the Tetrazole Core and Peripheral Substituents

The reactivity of this compound is also defined by the electrophilic and nucleophilic character of its constituent rings and substituents.

Electrophilic Aromatic Substitution: The phenyl ring of 1-phenyltetrazole derivatives can undergo electrophilic aromatic substitution. The tetrazolyl group is generally considered to be an electron-withdrawing and deactivating group. Therefore, electrophilic substitution on the phenyl ring would be expected to occur primarily at the meta position. For example, nitration of 1-phenyl-5-methyltetrazole (B14711209) with nitric acid in sulfuric acid has been shown to yield a mixture of 1-(4-nitrophenyl)- and 1-(3-nitrophenyl)-5-methyltetrazoles, with the para-isomer being the major product, suggesting a more complex directing effect than simple deactivation. researchgate.net The regioselectivity of such reactions can be influenced by the reaction conditions and the specific electrophile used. nih.govnih.gov

Nucleophilic Aromatic Substitution: The iodine atom at the C5 position of the tetrazole ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the tetrazole ring activates the C-I bond towards attack by nucleophiles. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the iodide ion to form the corresponding 5-substituted-1-phenyltetrazoles. This provides a complementary method to cross-coupling reactions for the introduction of heteroatom substituents.

Controlled Ring-Opening and Fragmentation Pathways of Phenyltetrazole Derivatives

The tetrazole ring, despite its aromaticity, can undergo ring-opening and fragmentation reactions under specific conditions, such as high temperatures or upon irradiation with light. The thermal decomposition of 1-phenyltetrazole derivatives has been studied, and at temperatures between 190-240 °C, the tetrazole ring typically decomposes exothermically with the release of nitrogen gas (N₂) to form an isonitrile as a primary product. youtube.com

The fragmentation pathways of phenyltetrazole derivatives can be complex and are highly dependent on the substituents present on both the phenyl and tetrazole rings. nih.gov For instance, the photolysis of 5-alkoxy-1-phenyltetrazoles has been shown to lead to the formation of alkylcyanates and phenylazide through cleavage of the C(5)-N(1) and N(3)-N(4) bonds. consensus.app

Radical and Photochemical Reactivity Studies on Halogenated Tetrazole Analogues

Radical Reactivity: The carbon-iodine bond in this compound can undergo homolytic cleavage to generate a tetrazolyl radical. This can be initiated by radical initiators or by photolysis. The resulting radical can participate in various radical reactions, such as addition to alkenes or intramolecular cyclization if a suitable tether is present. mdpi.com For example, radical cyclization reactions are a powerful tool for the synthesis of fused heterocyclic systems.

Photochemical Reactivity: The photochemistry of tetrazole derivatives is a rich field of study. consensus.app Upon UV irradiation, tetrazoles can undergo a variety of transformations, often involving the extrusion of molecular nitrogen. nih.gov For halogenated tetrazoles, the carbon-halogen bond can also be a site of photochemical activity. Photolysis of this compound could potentially lead to the formation of a tetrazolyl radical via C-I bond cleavage, or it could induce ring fragmentation. Studies on related 5-alkoxy-1-phenyltetrazoles have shown that UV irradiation can lead to unimolecular decomposition, yielding products such as ethylcyanate and phenylazide. The specific photochemical pathways for this compound would depend on the irradiation wavelength and the reaction medium.

Computational and Theoretical Investigations of 5 Iodo 1 Phenyltetrazole S Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are instrumental in elucidating the fundamental aspects of the molecular structure of 5-Iodo-1-phenyltetrazole. These calculations reveal a non-planar conformation to be the most stable arrangement for the molecule. The phenyl and tetrazole rings are not in the same plane; instead, they are twisted relative to each other. This twisted conformation is a result of the steric hindrance between the ortho-hydrogens of the phenyl group and the nitrogen atoms of the tetrazole ring.

Studies on analogous compounds, such as 1-phenyltetrazole and 5-chloro-1-phenyltetrazole, support this finding. For 1-phenyltetrazole, the calculated dihedral angle between the two rings is approximately 30 degrees. The introduction of a halogen atom at the 5-position of the tetrazole ring, as in 5-chloro-1-phenyltetrazole, increases this dihedral angle due to greater steric repulsion. It is therefore anticipated that this compound also adopts a significantly twisted conformation.

Table 1: Calculated Conformational Data for Phenyltetrazole Derivatives

| Compound | Substituent at C5 | Dihedral Angle (Phenyl-Tetrazole) |

|---|---|---|

| 1-phenyltetrazole | H | ~30° |

| 5-chloro-1-phenyltetrazole | Cl | Increased relative to 1-phenyltetrazole |

| This compound | I | Expected to be significant |

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving tetrazole derivatives. While specific studies on the reaction mechanisms of this compound are not extensively documented, the principles derived from DFT studies on similar tetrazoles can be applied. These studies typically focus on cycloaddition reactions, thermal decomposition, and nucleophilic substitution.

DFT calculations allow for the mapping of the potential energy surface of a reaction, which helps in identifying the transition states and intermediates. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. The analysis of the transition state geometry and its electronic structure provides insights into the bonding changes that occur during the reaction.

For instance, in the thermal decomposition of tetrazoles, DFT can be used to model the cleavage of the tetrazole ring and the subsequent formation of products. The calculations can predict the activation energy for this process, which is a measure of the thermal stability of the compound. The electron-withdrawing or donating nature of the substituents on the tetrazole and phenyl rings plays a significant role in modulating the activation barriers and, consequently, the reaction pathways.

Theoretical Analysis of Aromaticity, Tautomerism, and Electronic Effects within the Tetrazole System

The tetrazole ring is considered an aromatic system due to its cyclic, planar structure with 6 π-electrons. Theoretical methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the degree of aromaticity. The aromaticity of the tetrazole ring is a significant contributor to its stability.

Tautomerism is a key feature of N-unsubstituted tetrazoles, where a proton can reside on different nitrogen atoms of the ring, leading to different tautomeric forms. For 5-substituted-1H-tetrazoles, the equilibrium between the 1H and 2H tautomers is of particular interest. Computational studies have shown that the relative stability of these tautomers is influenced by the nature of the substituent at the C5 position and the phase (gas or solution). Generally, the 2H-tautomer is found to be more stable in the gas phase, while the 1H-tautomer is often favored in solution. In the case of this compound, the presence of the phenyl group at the N1 position locks the tautomeric form.

The electronic effects of the iodo and phenyl substituents are critical in modulating the properties of the tetrazole ring. The phenyl group is generally considered to be electron-withdrawing through an inductive effect but can also act as a π-donor through resonance. The iodine atom is a halogen and is also electron-withdrawing via induction, which can influence the acidity of the tetrazole ring and its susceptibility to nucleophilic attack.

Computational Prediction of Spectroscopic Parameters for Advanced Structural Characterization of Derivatives

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which are invaluable for the structural characterization of new compounds. By calculating these parameters for different possible isomers or conformers of a this compound derivative, a direct comparison with experimental data can be made to confirm the correct structure.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For NMR predictions, DFT methods have been shown to provide reliable results. The process typically involves optimizing the geometry of the molecule and then performing a shielding calculation to obtain the chemical shifts. These predicted spectra can be particularly useful in distinguishing between closely related isomers that may be difficult to differentiate by experimental means alone.

The computational prediction of spectroscopic data is a powerful tool in the study of this compound derivatives, aiding in their unambiguous identification and characterization. This synergy between computational and experimental techniques is essential for advancing the understanding of this class of compounds.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenyltetrazole |

Advanced Spectroscopic and Crystallographic Characterization of 5 Iodo 1 Phenyltetrazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

In the solid state, the crystal packing is governed by a network of non-covalent interactions. For iodo-substituted organic molecules, halogen bonding (I···N or I···S interactions) and π–π stacking interactions between aromatic rings are expected to play a significant role in stabilizing the crystal lattice. lookchem.com These interactions dictate the material's bulk properties, including its melting point and solubility.

Table 1: Representative Crystallographic Data for a Related Phenyltetrazole Derivative Complex (Data from a Cadmium(II) complex containing the 1-phenyl-1H-tetrazole-5-thiolate ligand) lookchem.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| β (°) | Value not specified in abstract |

| Dihedral Angle (tetrazole-phenyl) | 54.15° - 67.48° (in related Co complex) |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Complex Molecular Architectures and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For 5-Iodo-1-phenyltetrazole, the ¹H NMR spectrum is expected to show characteristic signals for the protons on the phenyl ring. The chemical shifts and coupling patterns of these aromatic protons would be influenced by the electron-withdrawing nature of the tetrazole ring. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the tetrazole ring (C5) directly bonded to the iodine atom is expected to show a significantly different chemical shift compared to the unsubstituted 1-phenyltetrazole due to the heavy atom effect of iodine.

While specific spectral data for this compound is scarce, analysis of related 1-substituted phenyltetrazoles allows for the prediction of chemical shifts. For example, the chemical shifts for the phenyl protons in various halogen-substituted 1-phenyltetrazoles provide a basis for estimating the values for the iodo derivative. The electron-withdrawing effect of halogens generally causes a downfield shift of the proton signals.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Phenyltetrazole and its Halogenated Derivatives in CDCl₃ rsc.org

| Compound | ¹H NMR (Phenyl Protons) | ¹³C NMR (Phenyl Carbons) |

| 1-Phenyl-1H-tetrazole | 7.07-7.34 (m, 5H) | Data not provided |

| 1-(4-Chlorophenyl)-1H-tetrazole | 6.98-7.00 (d, 2H), 7.27-7.29 (d, 2H) | 120.35, 128.85, 129.47, 143.52 |

| 1-(4-Bromophenyl)-1H-tetrazole | 6.92-6.94 (d, 2H), 7.40-7.42 (d, 2H) | 116.43, 120.76, 132.03, 143.99 |

| 1-(3-Chlorophenyl)-1H-tetrazole | 6.92-6.94 (d, 1H), 7.07-7.09 (d, 2H), 7.26-7.27 (t, 1H) | 117.45, 119.23, 123.73, 130.34, 135.12, 146.14 |

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Insights

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and gaining insight into molecular structure and bonding.

The IR and Raman spectra of this compound are expected to be characterized by vibrations arising from the phenyl ring and the tetrazole core. The phenyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

The tetrazole ring has a set of unique vibrational modes. Studies on 1-phenyltetrazole and its 5-chloro derivative show that the tetrazole ring vibrations, including C=N and N=N stretching, occur in the 1000-1500 cm⁻¹ region. core.ac.uk The substitution of a hydrogen atom at the C5 position with a heavier iodine atom is expected to shift the frequencies of the vibrational modes involving this carbon. Specifically, the C-I stretching vibration is anticipated to appear at a low frequency, typically below 600 cm⁻¹.

A study on an ortho-iodo derivative of 5-phenyltetrazole (IPT) identified several absorption bands assigned to the vibrations of the tetrazole ring. mdpi.com

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹) for Phenyltetrazole Derivatives

| Vibrational Mode | 1-Phenyltetrazole core.ac.uk | 5-Chloro-1-phenyltetrazole core.ac.uk | ortho-Iodo-5-phenyltetrazole (IPT) mdpi.com |

| Phenyl C-H Stretch | ~3070 | ~3070 | 3058 |

| Phenyl Ring C=C Stretch | ~1598, 1498 | ~1595, 1490 | 1467 |

| Tetrazole Ring Vibrations (C=N, N=N stretch) | ~1460, 1270, 1080 | ~1450, 1260, 1070 | 1269, 1048, 1018, 1005 |

| Phenyl C-H out-of-plane bend | ~760 | ~770 | 767 |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns upon ionization.

For this compound, HRMS would provide an accurate mass measurement, confirming its elemental composition (C₇H₅IN₄). Upon electron impact (EI) ionization, the molecular ion ([M]⁺˙) would undergo fragmentation. The fragmentation pathways of 1,5-disubstituted tetrazoles are well-documented and typically involve the loss of stable neutral molecules. mdpi.com

The most common primary fragmentation process for tetrazoles is the extrusion of molecular nitrogen (N₂). mdpi.com Another characteristic fragmentation involves the loss of an azide (B81097) radical (N₃˙). For this compound, the following fragmentation pathways can be anticipated:

Loss of N₂: The molecular ion could lose a molecule of nitrogen to form a diazirine intermediate, which may further rearrange or fragment.

Loss of N₃˙: Cleavage of the tetrazole ring can lead to the loss of an azide radical, generating a [C₇H₅I]⁺ fragment.

Loss of I˙: Homolytic cleavage of the C-I bond could result in the loss of an iodine radical, producing the 1-phenyltetrazole cation.

Formation of Aryl Cations: Fragmentation can also lead to the formation of the phenyl cation (C₆H₅⁺) or related species.

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure of the molecule.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Formula | m/z (for ¹²⁷I) | Fragmentation Pathway |

| [M]⁺˙ | [C₇H₅IN₄]⁺˙ | 272 | Molecular Ion |

| [M - N₂]⁺˙ | [C₇H₅IN₂]⁺˙ | 244 | Loss of molecular nitrogen |

| [M - I]⁺ | [C₇H₅N₄]⁺ | 145 | Loss of iodine radical |

| [C₆H₅N₂]⁺ | [C₆H₅N₂]⁺ | 105 | Further fragmentation, formation of benzenediazonium (B1195382) ion |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

Coordination Chemistry of Phenyltetrazole Derivatives: Ligand Design and Metal Complexation

5-Iodo-1-phenyltetrazole as a Potential Multidentate Ligand in Coordination Chemistry

This compound is an intriguing candidate for ligand design in coordination chemistry. The presence of a phenyl ring at the N1 position and an iodo substituent at the C5 position, in addition to the four nitrogen atoms of the tetrazole ring, offers multiple potential sites for interaction with metal centers. The electronic properties of the tetrazole ring, comparable in acidity to carboxylic acids, make it suitable for forming stable complexes with a wide range of metal ions.

Tetrazole-based ligands are known for their remarkable versatility in coordinating to metal ions, a characteristic that is expected to be retained by this compound. The deprotonated tetrazolate anion can engage in various coordination modes, utilizing one or more of its four nitrogen atoms. This multidentate nature allows for the formation of diverse and complex architectures.

The coordination modes of tetrazole ligands can be broadly categorized as follows:

Monodentate: Coordination through a single nitrogen atom, typically N4.

Bidentate:

Chelating: Coordination of a single metal center by two adjacent nitrogen atoms (e.g., N1 and N2, or N2 and N3). A 1,2-η² coordination of a nonbridging tetrazolato ligand has been reported for a zirconium complex. nih.gov

Bridging: Linking two different metal centers. This is a very common mode for tetrazolates.

Tridentate and Tetradentate: In more complex structures, tetrazole ligands can bridge multiple metal centers, utilizing three or even all four of its nitrogen atoms.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the tetrazole ring (in this case, the phenyl and iodo groups), the reaction conditions (such as solvent and temperature), and the presence of counter-ions or co-ligands. For this compound, the bulky phenyl group at N1 and the iodo group at C5 could sterically influence the approach of the metal ion, potentially favoring certain coordination modes over others.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Influence of Substituents |

| Monodentate (N4) | Coordination through the N4 nitrogen atom. | The phenyl group at N1 may sterically hinder coordination at N2, making N4 a more accessible site. |

| Bidentate Bridging (N1, N2) | The ligand bridges two metal centers using the N1 and N2 nitrogen atoms. | The phenyl group at N1 could influence the orientation of the ligand and the resulting bridged structure. |

| Bidentate Bridging (N2, N3) | The ligand bridges two metal centers using the N2 and N3 nitrogen atoms. | This is a common bridging mode for tetrazolates. |

| Bidentate Bridging (N3, N4) | The ligand bridges two metal centers using the N3 and N4 nitrogen atoms. | Less common, but possible depending on the metal ion's coordination preference. |

| Tridentate Bridging | The ligand bridges three metal centers using three of the four nitrogen atoms. | Can lead to the formation of 2D or 3D coordination polymers. |

The synthesis of metal complexes with phenyltetrazole derivatives is typically achieved through the reaction of the corresponding tetrazole ligand with a metal salt in a suitable solvent system. Solvothermal and hydrothermal methods are frequently employed, as they can facilitate the formation of crystalline products, including coordination polymers.

While specific synthetic procedures for this compound complexes are not extensively reported, general methods for analogous compounds can be applied. These reactions often involve the in situ deprotonation of the tetrazole ring's N-H proton (for 5-substituted-1H-tetrazoles) by a base or the solvent, followed by coordination to the metal center.

Infrared (IR) Spectroscopy: To identify the coordination of the tetrazole ring to the metal ion by observing shifts in the vibrational frequencies of the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of diamagnetic complexes in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes.

Table 2: Representative Metal Complexes of Phenyltetrazole Derivatives

| Complex | Metal Ion | Phenyltetrazole Ligand | Coordination Environment | Reference |

| [Ti₂(NMe₂)₄(2,3-μ-Tz)₃(2-η¹-Tz)₂] | Ti(IV) | 5-phenyl-1H-tetrazole | Dinuclear, six-coordinate Ti | nih.gov |

| [Zr₂(Me₂NH)₂(NMe₂)₂(2,3-μ-Tz)₃(2-η¹-Tz)₂(1,2-η²-Tz)] | Zr(IV) | 5-phenyl-1H-tetrazole | Dinuclear, seven-coordinate Zr | nih.gov |

| [Ta₂(NMe₂)₂(2,3-μ-Tz)₂(2-η¹-Tz)₆O] | Ta(V) | 5-phenyl-1H-tetrazole | Dinuclear, seven-coordinate Ta | nih.gov |

| [Zn(bdt)] | Zn(II) | 5,5'-(1,4-phenylene)bis(1H-tetrazole) | Tetrahedral {ZnN₄} linked through N1,N3 donors | nih.gov |

| [Co₅F₂(dbdt)₄(H₂O)₆] | Co(II) | 5',5''-(1,1'-biphenyl)4,4'-diylbis(1H-tetrazole) | Pentanuclear cluster-based SBU | nih.gov |

Formation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing Tetrazole Scaffolds

The ability of tetrazole ligands to act as versatile linkers makes them excellent candidates for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). rsc.org MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters connected by organic ligands. The use of phenyltetrazole derivatives as ligands can lead to the formation of robust frameworks with potential applications in gas storage, separation, and catalysis.

The structure of the resulting MOF is highly dependent on the geometry of the ligand and the coordination preference of the metal ion. The rigid nature of the phenyl and tetrazole rings in this compound could be advantageous in creating predictable and stable framework structures. The presence of the iodo-substituent could also introduce halogen bonding as a secondary interaction to further stabilize the supramolecular architecture.

The synthesis of tetrazole-based MOFs often involves solvothermal or hydrothermal reactions, where the components are heated in a sealed vessel for an extended period. The choice of solvent can also play a crucial role in templating the final structure. The resulting MOFs are typically characterized by powder X-ray diffraction (PXRD) to confirm their crystallinity and phase purity, and by gas adsorption measurements to determine their porosity.

Catalytic Applications of Metal-Tetrazole Complexes in Various Organic Transformations

Metal-tetrazole complexes have shown promise as catalysts in a variety of organic reactions. The metal centers in these complexes can act as Lewis acids, while the tetrazole ligand can modulate the electronic properties of the metal, influencing its catalytic activity.

While specific catalytic applications of this compound complexes have not been reported, the broader class of metal-tetrazole complexes has been investigated for:

Cycloaddition Reactions: Titanium complexes containing a 5-(2-hydroxyphenyl)tetrazole ligand have been shown to be active catalysts for the cycloaddition of CO₂ to epoxides. acs.org

Oxidation Reactions: Cobalt and nickel complexes with a bifunctional tetrazole-carboxylate ligand have demonstrated catalytic activity in the oxidative coupling of 2,6-di-tert-butylphenol. scielo.brscielo.br

Heterogeneous Catalysis: Palladium immobilized on a phenyltetrazole-functionalized support has been used as a robust heterogeneous catalyst. researchgate.net

The presence of the iodo-substituent in this compound could potentially be exploited in catalytic cycles, for instance, in cross-coupling reactions where the C-I bond could undergo oxidative addition. Further research is needed to explore the catalytic potential of metal complexes derived from this specific ligand.

Applications of 5 Iodo 1 Phenyltetrazole As a Chemical Synthon and in Materials Science

Utility as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-iodine bond in 5-iodo-1-phenyltetrazole allows for a variety of coupling reactions, making it a key starting material for the synthesis of diverse organic compounds.

This compound serves as a crucial precursor in the synthesis of various nitrogen-containing heterocyclic systems. The tetrazole ring itself is a significant pharmacophore in medicinal chemistry, and the ability to further functionalize it through the iodo group enhances its utility. The development of novel synthetic methods, such as domino strategies, has expanded the range of accessible heterocyclic structures derived from tetrazole precursors. These strategies often involve intramolecular reactions that efficiently build complex molecular architectures.

As an intermediate, this compound is instrumental in constructing advanced chemical scaffolds. These scaffolds are foundational structures upon which diverse functional groups can be added to create libraries of compounds for research, particularly in drug discovery and materials science. The synthesis of substituted phenyltetrazoles, for example, allows for the exploration of structure-activity relationships in various chemical and biological systems.

Integration into Materials Science Research and Development

The properties of this compound, particularly its high nitrogen content and the reactivity of the iodo group, have led to its integration into several areas of materials science research.

Tetrazole derivatives are known for their high nitrogen content and large positive heats of formation, making them attractive for the development of energetic materials and gas-generating systems. While many tetrazole-based compounds are investigated for their explosive properties, academic research also focuses on their non-explosive applications, such as in gas generators for airbags. The thermal decomposition of these nitrogen-rich compounds can produce a large volume of nitrogen gas. Research in this area aims to design and synthesize tetrazole derivatives with tailored thermal stabilities and decomposition characteristics.

Table 1: Energetic Properties of Selected Tetrazole Derivatives

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

| Ammonium salt of 1-hydroxy-5-methyltetrazole | 229 | 7982 | - |

| Guanidinium salt of 1-hydroxy-5-methyltetrazole | 256 | 7090 | - |

| 1-hydroxy-5-methyltetrazole | - | 7343 | - |

| Hydrazinium salt of 1-hydroxy-5-methyltetrazole | 224 | ~8000 | 212-230 |

| Hydroxylammonium salt of 1-hydroxy-5-methyltetrazole | 141 | ~8000 | 212-230 |

Data sourced from multiple studies on energetic tetrazole salts. mdpi.com

Phenyltetrazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, including mild steel, Q235 steel, and copper, in acidic environments. cumhuriyet.edu.trelectrochemsci.orgresearchgate.net These compounds can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion processes. cumhuriyet.edu.tr The effectiveness of these inhibitors is influenced by their concentration and molecular structure. cumhuriyet.edu.tr Studies have shown that the adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm. electrochemsci.org

Table 2: Inhibition Efficiency of Phenyltetrazole Derivatives on Different Metals

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| 5-(4-chlorophenyl)-1H-tetrazole (Cl-PT) | Mild Steel | 5.0 M HCl | - |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | Mild Steel | 5.0 M HCl | - |

| 5-phenyl-1H-tetrazole (PT) | Mild Steel | 5.0 M HCl | - |

| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | Q235 Steel | 1 M HCl | 97.1 |

| 5-Phenyltetrazole (PT) | Copper | 0.5 M H2SO4 | - |

| 5-(2-Bromophenyl)-1H-Tetrazole (5-2-BPT) | Copper | 0.5 M H2SO4 | - |

| 5-(4-Bromophenyl)-2H-Tetrazole (5-4-BPT) | Copper | 0.5 M H2SO4 | - |

| 1-Phenyltetrazole-5-thiol (PTT) | X70 Steel | 0.5 M H2SO4 | 95.1 |

This table summarizes the performance of various phenyltetrazole derivatives as corrosion inhibitors. cumhuriyet.edu.trelectrochemsci.orgresearchgate.netelectrochemsci.org

Role as an Activating Agent in Oligonucleotide Synthesis Methodologies

In the solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, an activating agent is required to facilitate the coupling of a nucleoside phosphoramidite to the growing oligonucleotide chain. atdbio.comwikipedia.org Tetrazole and its derivatives are commonly used as activators in this process. atdbio.comhud.ac.uk They protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and enabling the subsequent nucleophilic attack by the 5'-hydroxyl group of the support-bound nucleoside. atdbio.com While 1H-tetrazole has been a standard activator, research has explored aryl-substituted 5-phenyl-1H-tetrazoles as highly efficient alternatives, particularly for the synthesis of RNA oligonucleotides which often require longer coupling times. google.com

Conclusion and Future Research Perspectives for 5 Iodo 1 Phenyltetrazole

Synthesis of Key Research Findings and Identification of Current Research Gaps

Research into tetrazole chemistry has revealed their significance as bioisosteres of carboxylic acids and their utility in creating metabolically stable drug candidates. nih.govnih.gov The introduction of a halogen, such as iodine, at the 5-position of the tetrazole ring, as seen in 5-Iodo-1-phenyltetrazole, opens up avenues for further functionalization through various cross-coupling reactions. This makes 5-halotetrazoles valuable building blocks in organic synthesis.

However, a thorough review of the existing scientific literature reveals a significant gap in research specifically dedicated to this compound. While the synthesis and applications of 5-substituted and 1,5-disubstituted tetrazoles are widely reported, detailed studies focusing exclusively on the iodo-substituted variant are scarce. The majority of available information is generalized to the broader class of 5-halotetrazoles or iodinated heterocycles. researchgate.net

Key Research Findings (Inferred from related compounds):

Synthetic Accessibility: General methods for the synthesis of 5-halotetrazoles suggest that this compound can be synthesized, likely through the reaction of 1-phenyltetrazole with an iodinating agent or via a multi-component reaction involving phenyl isocyanide, hydrazoic acid, and an iodine source.

Reactivity: The carbon-iodine bond is a key reactive site, making the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of substituents at the 5-position of the tetrazole ring.

Potential Applications: Based on the known applications of other functionalized tetrazoles, this compound could serve as a crucial intermediate in the synthesis of novel pharmaceuticals, materials for gas storage, and energetic materials. lifechemicals.comresearchgate.net

Current Research Gaps:

The following table summarizes the primary areas where research on this compound is currently lacking.

| Research Area | Specific Gaps |

| Synthesis | Optimized and scalable synthetic protocols specifically for this compound are not well-documented. Comparative studies of different synthetic routes are absent. |

| Characterization | Comprehensive spectroscopic and crystallographic data for this compound are not readily available in the public domain. |

| Reactivity | While participation in cross-coupling reactions can be inferred, detailed mechanistic studies of these and other potential reactions involving this compound have not been reported. The influence of the iodo-substituent on the electronic properties and reactivity of the tetrazole ring is not fully understood. |

| Applications | There are no specific reports on the application of this compound in medicinal chemistry, materials science, or any other field. Its biological activity and material properties remain unexplored. |

Emerging Methodologies and Interdisciplinary Opportunities for Advanced Studies

Advances in chemical synthesis and analysis offer exciting new avenues for the study of this compound. The integration of these emerging methodologies can help to fill the existing research gaps and uncover the full potential of this compound.

Emerging Methodologies:

Flow Chemistry: Continuous flow synthesis could offer a safer and more efficient method for the preparation of this compound, particularly when dealing with potentially hazardous reagents like azides.

High-Throughput Screening: The amenability of this compound to cross-coupling reactions makes it an ideal candidate for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric, electronic, and spectroscopic properties of this compound. nih.gov Such studies can provide valuable insights into its reactivity and guide experimental design. researchgate.net

Interdisciplinary Opportunities:

The unique structural features of this compound, combining a nitrogen-rich heterocyclic ring with a reactive halogen, create opportunities for collaboration across various scientific disciplines.

| Discipline | Potential Collaborative Research Area |

| Medicinal Chemistry | Synthesis of novel drug candidates by functionalizing the 5-position. Investigation of its potential as a bioisostere in known pharmacophores. |

| Materials Science | Development of novel metal-organic frameworks (MOFs) and coordination polymers with this compound as a ligand for applications in gas storage and catalysis. lifechemicals.com |

| Supramolecular Chemistry | Exploration of halogen bonding and other non-covalent interactions involving the iodine atom to construct novel supramolecular assemblies. |

| Catalysis | Investigation of metal complexes of this compound and its derivatives as catalysts in organic transformations. |

Future Directions for Synthetic Innovation, Mechanistic Understanding, and Application Development of this compound

The future of research on this compound is rich with possibilities. A concerted effort in synthetic innovation, detailed mechanistic studies, and targeted application development will be crucial to unlocking its potential.

Synthetic Innovation:

The development of novel, efficient, and sustainable synthetic methods for this compound is a primary future direction. This includes the exploration of catalytic C-H activation and iodination of 1-phenyltetrazole, as well as the refinement of multi-component reaction strategies.

Mechanistic Understanding:

A deep understanding of the reaction mechanisms is fundamental for controlling the reactivity of this compound. Future studies should focus on:

Kinetic and Thermodynamic Studies: Investigating the kinetics and thermodynamics of its participation in various reactions to optimize conditions and yields.

In-situ Spectroscopic Analysis: Utilizing techniques like in-situ NMR and IR spectroscopy to identify and characterize reaction intermediates.

Computational Modeling: Employing advanced computational models to elucidate transition states and reaction pathways. chemrxiv.org

Application Development:

The exploration of practical applications for this compound and its derivatives is a key area for future research. Based on the properties of related compounds, the following areas hold significant promise:

Pharmaceuticals: As a scaffold for the development of new therapeutic agents, leveraging the tetrazole moiety's favorable pharmacokinetic properties. nih.gov

Agrochemicals: Investigating its potential as a lead compound for new herbicides, fungicides, or insecticides.

Functional Materials: Designing and synthesizing novel materials with tailored electronic, optical, or energetic properties. researchgate.net

The table below outlines potential future research projects for this compound.

| Research Project | Objective | Potential Impact |

| Development of a Catalytic Synthesis | To establish a highly efficient and scalable catalytic route to this compound. | Increased accessibility of the compound for further research and development. |

| Library Synthesis and Biological Screening | To synthesize a library of derivatives via cross-coupling reactions and screen them for biological activity. | Discovery of new lead compounds for drug development. |

| Coordination Chemistry and MOF Synthesis | To explore the coordination of this compound with various metal ions to form novel MOFs. | Creation of new materials for gas separation, storage, and catalysis. |

| Mechanistic Investigation of Halogen Bonding | To study the nature and strength of halogen bonding interactions involving the iodine atom in the solid state and in solution. | Advancement of fundamental knowledge in supramolecular chemistry and crystal engineering. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Iodo-1-phenyltetrazole, and what parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves iodination of 1-phenyltetrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Key parameters include temperature (0–25°C), solvent choice (e.g., dichloromethane or acetonitrile), and reaction time (2–6 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential to isolate the product . Monitoring reaction progress with TLC and confirming purity via melting point analysis or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for verifying the phenyl and tetrazole moieties, while iodine incorporation is confirmed via mass spectrometry (MS) or inductively coupled plasma (ICP) analysis. X-ray crystallography, as demonstrated for structurally similar iodinated compounds, provides unambiguous confirmation of molecular geometry . Elemental analysis further validates stoichiometry .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products. Light-sensitive samples require amber glassware or opaque containers, as iodine-containing compounds often degrade under UV exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination pathway in this compound synthesis?

- Methodological Answer : Isotopic labeling (e.g., using ¹²⁷I vs. ¹²⁵I) coupled with kinetic studies can track iodine incorporation. Computational methods (DFT calculations) may model transition states and electronic effects of the tetrazole ring on reactivity. Comparative studies with non-iodinated analogs (e.g., 1-phenyltetrazole) can isolate the role of iodine in reaction pathways .

Q. How should researchers resolve contradictions in reported bioactivity data, such as pH-dependent antimicrobial effects?

- Methodological Answer : Design dose-response assays across a pH gradient (e.g., pH 5–9) with standardized microbial strains. Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and incubation time. Cross-validate findings using orthogonal assays (e.g., fluorescence-based viability vs. colony counting) .

Q. What computational strategies predict the electronic properties of this compound for material science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations can calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Pairing these with experimental UV-Vis and cyclic voltammetry data validates predictions. Molecular dynamics simulations assess stability in solvent environments .

Q. How can longitudinal studies evaluate degradation pathways of this compound under environmental conditions?

- Methodological Answer : Use accelerated aging protocols (e.g., elevated temperatures or oxidative atmospheres) combined with LC-MS to identify degradation byproducts. Environmental fate studies should simulate soil/water systems to track iodine leaching via ICP-MS .

Guidance for Experimental Design & Data Interpretation

- Handling Contradictory Data : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, if antimicrobial activity varies between studies, consider strain-specific resistance or solvent interactions .

- Structural Characterization Pitfalls : Ensure NMR spectra are referenced against deuterated solvents and calibrated internally. For crystallography, verify data-to-parameter ratios (>15:1) to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.